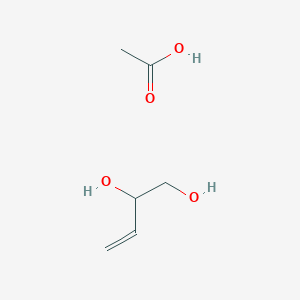

Acetic acid;but-3-ene-1,2-diol

Description

Properties

CAS No. |

37838-36-1 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

acetic acid;but-3-ene-1,2-diol |

InChI |

InChI=1S/C4H8O2.C2H4O2/c1-2-4(6)3-5;1-2(3)4/h2,4-6H,1,3H2;1H3,(H,3,4) |

InChI Key |

ACHMJPCXSRCNSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=CC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies for But 3 Ene 1,2 Diol

Hydrolysis-Based Approaches

Hydrolysis presents a direct method for the synthesis of diols. For but-3-ene-1,2-diol, this approach is primarily centered on the ring-opening of an epoxide precursor or the selective hydrolysis of a protected diol derivative, often employing enzymes to achieve high stereoselectivity.

The acid-catalyzed hydrolysis of 1,2-epoxy-3-butene (also known as 3,4-epoxy-1-butene) provides a direct route to but-3-ene-1,2-diol. nist.gov This reaction involves the nucleophilic attack of water on the protonated epoxide ring, leading to the formation of the vicinal diol.

However, while direct hydrolysis is feasible, it can be challenging to control the enantiomeric purity of the final product. researchgate.net An alternative sequence that avoids this loss of stereochemical integrity involves the conversion of the epoxide to an intermediate cyclic carbonate, 4-vinyl-1,3-dioxolan-2-one. researchgate.net Subsequent hydrolysis of this carbonate under basic conditions, for instance with aqueous potassium hydroxide (B78521), yields the desired but-3-ene-1,2-diol with retention of enantiomeric purity. researchgate.net

Table 1: Comparison of Hydrolysis Routes from 1,2-Epoxy-3-butene

| Method | Intermediate | Key Reagent | Advantage |

|---|---|---|---|

| Direct Hydrolysis | None | Acid (e.g., H₂SO₄) | Direct, fewer steps |

Enzymatic catalysis offers a powerful tool for producing enantiomerically pure compounds. In the synthesis of chiral but-3-ene-1,2-diol, lipases have been shown to be highly effective. Specifically, Lipase (B570770) PS from Burkholderia cepacia can catalyze the enantioselective hydrolysis of racemic diol derivatives. researchgate.net

The process involves the hydrolysis of a precursor like racemic 2-acetoxybut-3-enyl tosylate. The enzyme selectively hydrolyzes one enantiomer of the acetate (B1210297), leaving the other unreacted. This kinetic resolution allows for the separation of the optically active alcohol (a monotosylate of but-3-ene-1,2-diol) from the unreacted acetylated tosylate. researchgate.net This method is noted for its excellent enantioselectivity and is applicable to the preparation of various optically active 1,2-diol monotosylates. researchgate.net

Deoxydehydration (DODH) of Polyols

Deoxydehydration is a chemical transformation that converts a vicinal diol into an alkene. google.com This method has gained significant attention for converting bio-derived polyols, such as erythritol (B158007), into valuable chemicals.

Erythritol, a four-carbon sugar alcohol obtainable from the fermentation of glucose, serves as a renewable feedstock for but-3-ene-1,2-diol. researchgate.net The conversion is achieved through a deoxydehydration (DODH) reaction, typically catalyzed by rhenium complexes, such as methyltrioxorhenium (MTO). researchgate.net In this process, erythritol is converted to but-3-ene-1,2-diol, although further reaction can lead to the formation of 1,3-butadiene (B125203). researchgate.netwikipedia.org

The selectivity of the reaction is highly dependent on the process parameters. Key factors influencing the product distribution include the catalyst system, the type of sacrificial reductant used (e.g., secondary alcohols like 3-octanol), temperature, and reaction time. wikipedia.orggoogle.com By carefully tuning these conditions, the reaction can be directed to favor the production of either but-3-ene-1,2-diol or 1,3-butadiene. google.com For example, the ratio of the DODH reagent to the erythritol substrate is a critical parameter in controlling the outcome. google.com

Table 2: Products from Deoxydehydration of Erythritol

| Product | Chemical Formula | Significance |

|---|---|---|

| But-3-ene-1,2-diol | C₄H₈O₂ | Vicinal diol intermediate |

| 1,3-Butadiene | C₄H₆ | Commodity chemical |

Implementing the deoxydehydration of erythritol in a continuous flow system offers significant advantages over traditional batch processing. google.com Continuous flow processing allows for better control over reaction parameters, enhanced heat and mass transfer, and improved safety and scalability.

A robust continuous flow procedure for the DODH of biobased erythritol to but-3-ene-1,2-diol has been developed. google.com This process operates at high temperatures (225–275 °C) and moderate pressure, achieving very short reaction times, typically between 1 and 15 minutes. google.com This efficiency highlights a key advantage of flow chemistry. Furthermore, the but-3-ene-1,2-diol produced can be directly converted downstream into its corresponding carbonate, vinyl ethylene (B1197577) carbonate, another important industrial building block, demonstrating the potential for integrated, multi-step continuous manufacturing. google.com

Isomerization Pathways

The synthesis of but-3-ene-1,2-diol can also be approached through the isomerization of related C4 diols. The structural isomer 2-butene-1,4-diol (B106632) is a key related compound. While often the thermodynamically more stable product, conditions can be tailored to facilitate isomerization between these diols.

A facile synthesis of enantiomerically pure but-3-ene-1,2-diol derivatives has been described starting from 2-butene-1,4-diol. researchgate.net This suggests that an isomerization of the double bond from the internal C2-C3 position to the terminal C3-C4 position is a viable synthetic step. The isomerization of 3-butene-1,2-diol (B138189) to 2-butene-1,4-diol has also been reported in the presence of catalysts such as water-soluble mercuric salts under acidic conditions or various metal iodides. This indicates the reversible nature of the isomerization under specific catalytic conditions.

Conversion from But-2-ene-1,4-diol

The conversion of but-2-ene-1,4-diol to its isomer, but-3-ene-1,2-diol, represents a potential synthetic route that would involve the isomerization of the double bond and the migration of a hydroxyl group. While ruthenium-based catalysts are known to facilitate alkene isomerization and related transformations, the direct, single-step catalytic isomerization of but-2-ene-1,4-diol to but-3-ene-1,2-diol is not a widely documented process in scientific literature. nih.govnih.gov Existing research on but-2-ene-1,4-diol predominantly focuses on its synthesis via the selective hydrogenation of 2-butyne-1,4-diol (B31916) or its use as a monomer in polymerization. researchgate.netresearchgate.netacs.orgchemicalbook.com

Other Advanced Synthetic Routes to Alkenyl Diols

More prevalent and sophisticated methods for synthesizing but-3-ene-1,2-diol and its derivatives involve starting from more fundamental precursors like butadiene or its epoxide, employing advanced catalytic systems to control the reaction's regio- and enantioselectivity.

Iridium-Catalyzed Enantioselective Ring Opening of Alkenyl Oxiranes by Carboxylic Acids

A powerful strategy for the asymmetric synthesis of mono-acylated alkenyl diols involves the iridium-catalyzed ring-opening of alkenyl oxiranes. researchgate.net This method utilizes a chiral iridium catalyst to react an alkenyl oxirane, such as butadiene monoxide (3,4-epoxy-1-butene), with a carboxylic acid, such as acetic acid.

The reaction proceeds through the formation of an in-situ-generated chiral iridium-π-allyl complex. This intermediate is then attacked by the carboxylic acid nucleophile, leading to the opening of the epoxide ring. This process is highly enantioselective, affording access to valuable chiral alkenyl diols and their esters with high yields. researchgate.netnih.govresearchgate.net The versatility of this reaction allows for the use of various carboxylic acids and substituted alkenyl oxiranes, providing a range of functionalized products. nih.govrsc.org The trans-configuration of the resulting products is often confirmed through X-ray crystallography. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Ring Opening of Alkenyl Oxiranes

| Catalyst System | Ligand Type | Nucleophile | Substrate | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ / Chiral Phosphine | Bisphosphine | Carboxylic Acids | Azabenzonorbornadienes | up to 89% | up to 96% | nih.gov |

| Iridium Complex | Chiral Ligand | Alcohols, Phenols | Oxabicyclic Alkenes | High | up to 98% | rsc.orgnih.gov |

Enantioselective Synthesis from Butadiene Monoxide via Catalytic Processes

Butadiene monoxide is a primary precursor for but-3-ene-1,2-diol. Beyond the iridium-catalyzed methods, other catalytic processes have been developed for its conversion. One approach is the catalytic hydrolysis of the epoxide. For instance, the use of copper salts like Cu(I) and Cu(II) as catalysts for the hydrolysis of 3,4-epoxy-1-butene has been reported. google.com

However, this method faces significant challenges in regioselectivity. The hydrolysis can result in a mixture of diol isomers, including the desired but-3-ene-1,2-diol (from 1,2-addition) and but-2-ene-1,4-diol (from 1,4-addition). google.com The ratio of these isomers is highly dependent on the specific copper catalyst used (e.g., CuBr vs. CuBr₂), and achieving high selectivity for the 1,2-diol can be difficult. google.com Furthermore, direct hydrolysis pathways risk the loss of enantiomeric purity, making catalytic control essential for producing single-enantiomer products. researchgate.net An alternative pathway to enantiomerically pure but-3-ene-1,2-diol involves its synthesis from an intermediate cyclic carbonate, which is itself derived from the epoxide, a sequence that circumvents the loss of enantiopurity. researchgate.net

Dioxygenation of Alkenes for Vicinal Diol Construction

The direct dioxygenation of a diene like 1,3-butadiene offers another synthetic avenue to butene diols. Catalytic diacetoxylation, for example, provides a direct route to the diacetate precursors of these diols. The reaction of 1,3-butadiene with acetic acid in the presence of a palladium catalyst yields a mixture of products. osti.gov The main products are cis- and trans-1,4-diacetoxy-2-butenes and 3,4-diacetoxy-1-butene. osti.gov The latter, a vicinal diacetate, can be hydrolyzed to furnish the target but-3-ene-1,2-diol. This method, however, typically results in a mixture of regioisomers, requiring separation to isolate the desired product. osti.gov

More advanced catalytic systems have been developed to control the addition to conjugated dienes. While many systems favor 1,4-addition, they highlight the progress in catalytic difunctionalization. For example, a platinum-catalyzed enantioselective diboration of 1,3-dienes, followed by an oxidation step, has been shown to produce chiral 2-buten-1,4-diols with high selectivity. nih.govacs.org Although this specific process yields the 1,4-diol, it demonstrates the potential of modern catalysis to selectively functionalize diene systems. Another novel approach uses dual photoredox and titanium catalysis for the three-component allylation of aldehydes using 1,3-butadiene as the allyl source, resulting in allylic 1,3-thioalcohols. dlut.edu.cn These advanced methods underscore the ongoing development of selective transformations of simple feedstocks like butadiene into valuable, functionalized molecules. dlut.edu.cn

Synthesis and Derivatization of But 3 Ene 1,2 Diol Acetates

Esterification Reactions of But-3-ene-1,2-diol

Esterification is a fundamental reaction in organic synthesis for producing esters. In the context of but-3-ene-1,2-diol, this reaction targets one or both of its hydroxyl groups to form the corresponding acetate (B1210297) esters.

Direct Esterification with Acetic Acid

The direct esterification of an alcohol with a carboxylic acid, known as Fischer esterification, is a well-established method for synthesizing esters. rug.nlmasterorganicchemistry.com This reaction involves treating the alcohol (but-3-ene-1,2-diol) with a carboxylic acid (acetic acid) in the presence of an acid catalyst. masterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To achieve high yields of the ester product, the equilibrium must be shifted to the right. This is typically accomplished by using a large excess of one of the reactants, often the alcohol, or by removing water as it is formed during the reaction. masterorganicchemistry.com The mechanism proceeds through several steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A hydroxyl group of but-3-ene-1,2-diol acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the acetic acid. masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com

Kinetic studies on the similar esterification of 2,3-butanediol (B46004) with acetic acid over a heterogeneous catalyst (ion-exchange resin Amberlyst 36) have shown that the reaction proceeds in two steps to form the monoacetate and then the diacetate. researchgate.net

Esterification with Acetic Anhydride (B1165640)

Acetic anhydride is a more reactive acylating agent than acetic acid and is frequently used for the esterification of alcohols. The reaction does not produce water, which avoids the equilibrium limitations of Fischer esterification. The process typically involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the acetic anhydride. libretexts.org This is followed by the departure of an acetate ion as the leaving group. libretexts.org

Often, a base such as pyridine (B92270) is used as a solvent and catalyst. Pyridine serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acetic acid byproduct formed during the reaction. echemi.com Research on the esterification of butene diols with acetic anhydride suggests that the formation of the diester can be significantly more difficult than the formation of the monoester. echemi.com This difference in reactivity between the first and second hydroxyl groups may be attributed to electronic effects or intramolecular hydrogen bonding in the monoester, which reduces the reactivity of the remaining hydroxyl group. echemi.com

The general mechanism for this reaction is:

Nucleophilic Attack: The alcohol's oxygen atom attacks one of the carbonyl carbons of the acetic anhydride. libretexts.org

Leaving Group Removal: The tetrahedral intermediate collapses, and an acetate ion is eliminated. libretexts.org

Deprotonation: A base, such as pyridine, removes the proton from the oxonium ion to yield the ester. libretexts.org

Catalytic Esterification Methodologies

Catalysts are crucial in overcoming the activation energy of esterification reactions, thereby increasing the reaction rate and improving yields under milder conditions.

Acid catalysis is the cornerstone of Fischer esterification. rug.nl Common catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The catalyst's role is to activate the carboxylic acid toward nucleophilic attack by protonating the carbonyl oxygen. masterorganicchemistry.comrsc.org This protonation significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Although effective, this method has drawbacks, including potential side reactions like ether formation and incompatibility with acid-sensitive substrates. rug.nl The entire catalytic cycle involves reversible steps, making the removal of water essential for driving the reaction to completion. masterorganicchemistry.com

| Catalyst Type | Common Examples | Role | Key Considerations |

|---|---|---|---|

| Brønsted Acids | H₂SO₄, TsOH, HCl | Protonates carbonyl oxygen, increasing electrophilicity. | Equilibrium-driven reaction; requires water removal or excess alcohol. |

| Heterogeneous Acids | Ion-exchange resins (e.g., Amberlyst 36) | Provides acid sites for catalysis; easily separated and recycled. | Offers advantages in product purification and catalyst reuse. researchgate.net |

Oxone, a stable and versatile triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅), is primarily known as a powerful and environmentally friendly oxidant. nih.govscirp.org In the context of ester synthesis, Oxone is typically employed in oxidative esterification reactions, which differ from direct esterification. This method is used to convert aldehydes into esters in the presence of an alcohol. researchgate.netresearchgate.net

The reaction generally proceeds by the oxidation of an aldehyde to a carboxylic acid intermediate, which then undergoes esterification. researchgate.net Studies have shown that this process can be catalyzed by Lewis acids like indium(III) triflate [In(OTf)₃]. scirp.orgresearchgate.net For example, various benzaldehyde (B42025) derivatives can be converted to their corresponding esters in good yields by reacting them with an alcohol in the presence of Oxone and a catalytic amount of In(OTf)₃. scirp.org This methodology is particularly effective for aldehydes bearing electron-withdrawing groups. researchgate.net While a powerful tool for synthesizing esters from aldehydes, this method does not represent a direct esterification of an alcohol like but-3-ene-1,2-diol.

| Reaction Type | Substrate | Reagents | Products | Reference Example |

|---|---|---|---|---|

| Oxidative Esterification | Aldehydes (e.g., Benzaldehyde derivatives) | Oxone, Alcohol (Solvent and Substrate), In(OTf)₃ (catalyst) | Ester Derivatives | Conversion of benzaldehydes to esters in various alcohols. scirp.org |

Palladium catalysts are highly versatile in organic synthesis but are not typically used for the direct esterification of simple alcohols with carboxylic acids. Instead, palladium catalysis is prominent in cross-coupling reactions for ester formation. For instance, palladium-based systems have been developed for the esterification of carboxylic acids with aryl iodides or aryl halides. nagoya-u.ac.jpcore.ac.uk

These reactions involve the formation of an aryl-oxygen bond, a different transformation than the acylation of an alcohol. nagoya-u.ac.jp In one reported method, a palladium catalyst with a specific N-heterocyclic carbene (NHC) ligand was found to accelerate the coupling of various aryl iodides and carboxylic acids to yield aryl esters. nagoya-u.ac.jp Another approach uses aryl formates as a source of carbon monoxide in a palladium-catalyzed carbonylation-esterification of aryl halides. core.ac.uk These methods are valuable for synthesizing specific classes of esters (e.g., aryl esters) but are not the standard procedure for acetylating a diol like but-3-ene-1,2-diol. nagoya-u.ac.jpcore.ac.uk

Iron(III) Acetylacetonate Catalysis in Diol Esterification

Iron(III) acetylacetonate, [Fe(acac)₃], has emerged as an effective catalyst for the direct esterification of alcohols and carboxylic acids. tandfonline.comresearchgate.net This complex is noted for being environmentally benign, moisture-stable, inexpensive, and recoverable. tandfonline.comresearchgate.net The catalysis is efficient for a variety of primary and secondary alcohols, proceeding under neutral conditions without the need for a dehydration reagent. tandfonline.com

In the context of diols, Fe(acac)₃ demonstrates significant chemoselectivity. For instance, in the esterification of racemic 1-phenylethane-1,2-diol with benzoic acid, the primary hydroxyl group is exclusively esterified with high chemoselectivity, yielding the corresponding monoester in 94% yield. tandfonline.com This selectivity is attributed to the catalyst's ability to preferentially activate the less sterically hindered primary alcohol. tandfonline.comtandfonline.com This protocol is applicable to the selective esterification of the primary hydroxyl group in but-3-ene-1,2-diol.

The reaction is typically performed using 5 mol% of the Fe(acac)₃ catalyst in a refluxing solvent such as xylene. tandfonline.com The catalyst's versatility has been demonstrated across a range of carboxylic acids and alcohols with varied electronic and steric properties. tandfonline.com

Table 1: Iron(III) Acetylacetonate Catalyzed Esterification of a Model Diol

| Substrate | Carboxylic Acid | Catalyst Loading | Solvent | Yield of Monoester | Reference |

|---|

Biocatalytic Esterification Approaches

Biocatalytic methods, particularly those employing lipases, offer a green alternative for the esterification of diols. medcraveonline.com Lipases are widely used due to their broad substrate specificity, high selectivity, and ability to function in non-aqueous media. researchgate.net The enantioselective hydrolysis of di-O-acetyl derivatives of meso-1,3-diols catalyzed by lipases can, however, be complicated by non-enzymatic acyl migration, which leads to racemization of the monoacetate products. tandfonline.com This migration is often catalyzed by a general base and its rate increases with higher pH and buffer concentration. tandfonline.com Conversely, acyl migration is generally not observed during enantioselective transesterification reactions in neutral organic solvents. tandfonline.com

Enzymes such as Candida antarctica lipase (B570770) B (CaLB) are effective for the selective monoacylation of diols. researchgate.net The choice of acyl donor and solvent can significantly influence the reaction's conversion and enantioselectivity. researchgate.net For example, using vinyl acetate as the acyl donor in toluene (B28343) or diisopropyl ether with Thermomyces lanuginosus lipase (TLL) allows for the selective monoacetylation of 1,n-diols. researchgate.net

Table 2: Lipase-Catalyzed Selective Monoacetylation of 1,n-Diols with Vinyl Acetate

| Diol | Solvent | Conversion | Monoacetylation Excess | Reference |

|---|---|---|---|---|

| 1,5-Pentanediol | Toluene | 90% | 81% | researchgate.net |

Regioselective and Stereoselective Acetylation of But-3-ene-1,2-diol

Achieving regioselectivity and stereoselectivity in the acetylation of but-3-ene-1,2-diol is crucial for synthesizing chiral building blocks. Both enzymatic and electrochemical methods have been developed to address this challenge.

Enantioselective Acylation of 1,2-Diols

The asymmetric acylation of 1,2-diols can be accomplished through either kinetic resolution of racemic diols or desymmetrization of meso-diols. Lipases are prominent biocatalysts for these transformations. dntb.gov.ua The stereoselectivity of lipase-catalyzed reactions is influenced by the structure of the acyl donor and the immobilization support of the enzyme. researchgate.net

Organocatalysis provides a non-enzymatic route to enantioselective acylation. For example, aminophosphinite derivatives prepared from commercially available aminoindanol (B8576300) are effective catalysts for the asymmetric desymmetrization of meso-1,2-diols, yielding the corresponding monoesters with up to 95% enantiomeric excess (ee). acs.org Another approach utilizes a chiral confined imidodiphosphoric acid catalyst for the highly enantioselective kinetic resolution of diols via asymmetric acetalization, achieving high selectivity factors. acs.org Copper(II) ion complexes with chiral ligands have also been used to achieve highly effective kinetic resolution of dl-1,2-diols through monobenzoylation, demonstrating excellent enantiodiscrimination. acs.org

Electrochemically Driven Stereoselective Synthesis of Protected Syn-1,2-Diol Derivatives

An innovative electrochemically driven strategy has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes and N,N-dimethylformamide (DMF). rsc.orgnih.govrsc.org This method avoids the need for transition metal catalysts or external oxidizing agents. chemrxiv.org The reaction proceeds through the electrooxidation of the alkene to form a radical cation, which is then subjected to a nucleophilic attack by DMF. nih.govchemrxiv.org

A subsequent oxidation step and the nucleophilic capture of the resulting carbocation by a trifluoroacetate (B77799) ion are proposed to be key for the high syn-diastereoselectivity observed upon the second nucleophilic attack of DMF. nih.govchemrxiv.orgchemrxiv.org This electrooxidative strategy provides formyl-protected syn-1,2-diols, which can be readily deprotected to yield the free diols. nih.govrsc.org This approach represents a straightforward and efficient route to a variety of protected syn-1,2-diols in a single step. rsc.orgchemrxiv.org

Oxidative Acetoxylation Strategies

Directly forming diacetates from unsaturated precursors like 1,3-butadiene (B125203) is an atom-economical approach to producing but-3-ene-1,2-diol derivatives.

Formation of But-3-ene-1,2-diyl Diacetate from 1,3-Butadiene

The oxidative acetoxylation of 1,3-butadiene can yield various products, including butenediol derivatives. researchgate.net The reaction of 1,3-butadiene in the gas phase over palladium catalysts has been studied for the production of 1,4-diacetoxy-2-butene, a precursor to 1,4-butanediol. researchgate.net However, the oxidation of 1,3-butadiene can also lead to the formation of 3-butene-1,2-diol (B138189). researchgate.net

The selectivity of the acetoxylation reaction is highly dependent on the catalyst system. While a Pd-KOAc (potassium acetate) catalyst shows low activity and selectivity for 1,4-diacetoxybutene-2, the addition of components like antimony (Sb) or bismuth (Bi) can significantly enhance both activity and selectivity. researchgate.net The oxidation of 1,3-butadiene over Pd/C and Pd-Te/C heterogeneous catalysts in organic solvents containing water has also been investigated, with product distribution being influenced by the catalyst composition. researchgate.net These findings suggest that catalyst design is critical for directing the oxidative acetoxylation of 1,3-butadiene towards the desired but-3-ene-1,2-diyl diacetate isomer.

Role of Palladium-Based Intermetallic Compounds in Oxidative Acetoxylation

The synthesis of unsaturated diacetates, key precursors to compounds like but-3-ene-1,2-diol, is significantly influenced by palladium-based catalysis. Oxidative acetoxylation of 1,3-dienes, such as 1,3-butadiene, provides a direct route to these diacetate derivatives. In this context, palladium intermetallic compounds (IMCs) have demonstrated unique catalytic activity and selectivity. researchgate.net

Intermetallic compounds, which possess ordered crystal structures and distinct electronic properties compared to alloys, can steer the reaction towards desired products. For the oxidative acetoxylation of 1,3-butadiene, specific IMCs have been shown to be effective catalysts for producing 1,4-diacetoxy-2-butene, a structural isomer of the acetate of but-3-ene-1,2-diol. researchgate.net The reaction typically involves the formation of a π-allyl palladium complex as a key intermediate. nih.gov The nature of the metals in the IMC influences the stability and reactivity of this intermediate, thereby controlling the product distribution.

Research has highlighted that certain palladium IMCs exhibit superior performance. For instance, Pd₃Tl and PdTe supported on silica (B1680970) were identified as excellent catalysts for the oxidative acetoxylation of 1,3-butadiene, showing the highest selectivity for 1,4-diacetoxy-2-butene. researchgate.net The mechanism of palladium-catalyzed acetoxylation reactions is complex and has been a subject of detailed study, with proposals involving bimetallic Pd(III) intermediates rather than the traditionally assumed Pd(II)/Pd(IV) cycle. harvard.edu This suggests that the interaction between different metals in an intermetallic structure is crucial for the catalytic cycle.

The table below summarizes the performance of various palladium intermetallic compounds in the oxidative acetoxylation of 1,3-butadiene.

| Catalyst | Support | Product Selectivity (1,4-diacetoxy-2-butene) | Reference |

| Pd₃Tl | SiO₂ | ~43% | researchgate.net |

| PdTe | SiO₂ | ~43% | researchgate.net |

| Pd₃Bi | - | High selectivity in other acetoxylations | researchgate.net |

Data compiled from studies on the oxidative acetoxylation of 1,3-butadiene, a related precursor reaction.

Organocatalytic Syn Diacetoxylation of Alkenes

Moving away from metal-based catalysts, organocatalytic methods provide an alternative pathway for the diacetoxylation of alkenes. These methods avoid the costs and potential toxicity associated with heavy metals like osmium. A notable development is the syn-diacetoxylation of alkenes using hypervalent iodine reagents, often catalyzed by other organic molecules.

One effective system employs aryl iodides as catalysts to transform a broad range of alkenes into their corresponding syn-diacetates with high diastereoselectivity. This method is applicable to both electron-rich and electron-deficient alkenes, furnishing the desired products in good to excellent yields. Another established metal-free approach uses the PhI(OAc)₂/BF₃·OEt₂ system. This method offers selective control over the stereochemistry; the presence of water leads to syn-diacetate products, while anhydrous conditions yield anti-diacetates. This selectivity provides a valuable tool for synthesizing specific stereoisomers of 1,2-diols after hydrolysis.

The general reaction for organocatalytic syn-diacetoxylation can be summarized as follows:

| Catalyst System | Key Reagent | Stereoselectivity | Substrate Scope |

| Aryl Iodide | Peroxy acid | High syn-selectivity (up to >19:1 dr) | Broad (electron-rich and -deficient alkenes) |

| BF₃·OEt₂ | PhI(OAc)₂ | Tunable (syn with H₂O, anti without) | Broad (including electron-deficient alkenes) |

Hydrolysis of But-3-ene-1,2-diol Acetate Derivatives

The regeneration of the diol from its acetate derivatives is a critical step, often accomplished through hydrolysis. This process can be achieved through chemical methods (acidic or basic) or with high selectivity using enzymes.

Acidic and Basic Hydrolysis for Diol Regeneration

Standard ester hydrolysis techniques can be readily applied to but-3-ene-1,2-diol acetate derivatives to yield the parent diol.

Acidic Hydrolysis : This is a reversible process typically carried out in the presence of a strong acid (e.g., H₂SO₄, HCl) and an excess of water. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Basic Hydrolysis (Saponification) : This is an irreversible reaction using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The use of aqueous KOH has been noted in the synthesis of but-3-ene-1,2-diol from a cyclic carbonate precursor, demonstrating the utility of basic hydrolysis in this chemical family. harvard.edu

Enzymatic Hydrolysis for Regioselective Deacetylation (e.g., Porcine Pancreatic Lipase)

Enzymes offer a significant advantage over chemical methods by enabling regioselective reactions under mild conditions. Lipases, in particular, are widely used for the hydrolysis of esters. Porcine Pancreatic Lipase (PPL) has been effectively used in the regioselective hydrolysis of diacetates, yielding monoacetate products that would be difficult to obtain through conventional chemical means. nih.gov

In studies on related compounds like (Z)-but-2-ene-1,4-diyl diacetates, PPL-catalyzed hydrolysis in a mixed solvent system (e.g., DMSO/phosphate buffer) selectively cleaves one of the two acetate groups. nih.gov For instance, the hydrolysis of (Z)-2-phenylbut-2-ene-1,4-diyl diacetate with PPL afforded the corresponding monoacetate in 89% yield, with only a trace amount of the fully hydrolyzed diol produced as a byproduct. nih.gov This high regioselectivity is a hallmark of enzymatic catalysis.

The table below presents findings from the PPL-catalyzed hydrolysis of various substituted but-2-ene-1,4-diyl diacetates, illustrating the high yields and regioselectivity achievable.

| Substrate (Diacetate) | Product (Monoacetate) | Yield | Reference |

| (Z)-2-phenylbut-2-ene-1,4-diyl diacetate | 2-phenylallyl monoacetate | 89% | nih.gov |

| (Z)-2-(4-methoxyphenyl)but-2-ene-1,4-diyl diacetate | 2-(4-methoxyphenyl)allyl monoacetate | 95% | nih.gov |

| (Z)-2-(4-chlorophenyl)but-2-ene-1,4-diyl diacetate | 2-(4-chlorophenyl)allyl monoacetate | 77% | nih.gov |

Data adapted from studies on structurally related diacetates. nih.gov

Reaction Mechanisms and Pathways Involving But 3 Ene 1,2 Diol and Its Acetates

Mechanistic Studies of Esterification and Hydrolysis Reactions

The esterification of but-3-ene-1,2-diol to form its acetate (B1210297) esters, and the reverse hydrolysis reaction, proceed through well-established nucleophilic acyl substitution mechanisms. The specific pathway depends on the catalytic conditions (acidic or basic).

Acid-Catalyzed Esterification (Fischer Esterification) : Under acidic conditions (e.g., using a catalyst like sulfuric acid or tosic acid), the esterification of but-3-ene-1,2-diol with acetic acid is a reversible process. masterorganicchemistry.com The mechanism involves the following key steps:

Protonation of the Carbonyl: The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgmdpi.com

Nucleophilic Attack: An oxygen atom from one of the hydroxyl groups of but-3-ene-1,2-diol acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.orgmasterorganicchemistry.com This forms a tetrahedral intermediate. mdpi.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups of the intermediate, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoacetate of but-3-ene-1,2-diol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : The hydrolysis of but-3-ene-1,2-diol acetates is most effectively carried out under basic conditions using a reagent like sodium hydroxide (B78521). This process, known as saponification, is essentially irreversible. chemistrysteps.comjk-sci.com

Nucleophilic Attack: A hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comucalgary.ca This breaks the pi bond and forms a tetrahedral alkoxide intermediate. jk-sci.com

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the but-3-ene-1,2-diolate anion as the leaving group. masterorganicchemistry.com

Protonation: A final acidic workup step is required to protonate the carboxylate and yield the neutral carboxylic acid. jk-sci.com

| Reaction | Catalyst | Key Steps | Nature of Reaction |

| Esterification | Acid (H+) | Protonation of C=O, Nucleophilic attack by diol, H2O elimination | Reversible Equilibrium |

| Hydrolysis | Base (OH-) | Nucleophilic attack by OH-, Elimination of alkoxide, Deprotonation of carboxylic acid | Irreversible |

Oxidation Reactions and Associated Intermediates

The presence of both a double bond and vicinal diol functionality makes but-3-ene-1,2-diol susceptible to various oxidation reactions, leading to the formation of reactive intermediates.

But-3-ene-1,2-diol (BDD) can be bioactivated through oxidation to form hydroxymethylvinyl ketone (HMVK), a reactive Michael acceptor. This metabolic oxidation is catalyzed by several enzymes.

Cytochrome P450 Enzymes : Human cytochrome P450 enzymes, particularly P450 2E1, are capable of oxidizing BDD to HMVK. The reaction also occurs with liver microsomes from mice, rats, and humans. Kinetic studies with mouse and rat liver microsomes revealed biphasic kinetics, while human samples showed both monophasic and biphasic kinetics. At a BDD concentration of 1 mM, only P450 2E1 showed significant activity among the human P450s tested. P450 3A4 also demonstrated catalytic capability, but at higher BDD concentrations (10 mM). chemistrysteps.com

Alcohol Dehydrogenase (ADH) : Purified horse liver ADH and cytosolic ADH from mouse, rat, and human liver also catalyze the oxidation of BDD. The reaction is stereoselective, with the (S)-enantiomer of BDD being oxidized approximately seven times faster than the (R)-enantiomer by horse liver ADH. The primary stable metabolite identified is 1-hydroxy-2-butanone (HBO). The formation of 1-hydroxy-3-butene-2-one (HBONE), another name for HMVK, was tentatively identified but could not be definitively confirmed due to its instability and rapid decomposition in the reaction mixture. The proposed mechanism involves the generation of several reactive intermediates that could contribute to toxicity. rsc.org

The formation of HMVK is confirmed by trapping it with glutathione (GSH), which readily forms a stable conjugate, 1-hydroxy-2-keto-4-(S-glutathionyl)butane, at physiological pH and temperature. chemistrysteps.com

| Enzyme System | Substrate/Enantiomer | Key Finding | Metabolite(s) |

| Human Cytochrome P450 2E1 | But-3-ene-1,2-diol | Active at low (1 mM) substrate concentrations. chemistrysteps.com | Hydroxymethylvinyl ketone (HMVK) chemistrysteps.com |

| Human Cytochrome P450 3A4 | But-3-ene-1,2-diol | Active at high (10 mM) substrate concentrations. chemistrysteps.com | Hydroxymethylvinyl ketone (HMVK) chemistrysteps.com |

| Horse Liver Alcohol Dehydrogenase | (S)-But-3-ene-1,2-diol | Oxidized ~7x faster than the (R)-enantiomer. rsc.org | 1-hydroxy-2-butanone (HBO), 1-hydroxy-3-butene-2-one (tentative) rsc.org |

Coenzyme B12-dependent glycerol dehydratase is a radical enzyme that converts glycerol to 3-hydroxypropanal. But-3-ene-1,2-diol acts as a mechanism-based inhibitor of this enzyme. The catalytic cycle is interrupted because the substrate analogue is expected to form a stabilized allylic radical that is not reactive enough to complete the cycle. libretexts.org

The proposed mechanism of inhibition involves:

Homolysis of Coenzyme B12 : The enzyme's catalytic cycle begins with the homolytic cleavage of the cobalt-carbon bond of coenzyme B12, generating a 5'-deoxyadenosyl radical.

Hydrogen Abstraction : The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C-1 position of but-3-ene-1,2-diol.

Formation of Radical Intermediate : This abstraction leads to the formation of the 1,2-dihydroxybut-3-en-1-yl radical. libretexts.org

Allylic Stabilization : This radical is allylically stabilized, making it less reactive than the typical substrate-derived radicals. It is not sufficiently reactive to abstract a hydrogen atom back from 5'-deoxyadenosine, which is a necessary step to regenerate the 5'-deoxyadenosyl radical and complete the catalytic cycle. libretexts.org

Inhibition : By failing to complete the cycle, the stabilized radical effectively interrupts the enzyme's function. Kinetic studies have shown that but-3-ene-1,2-diol is a competitive inhibitor of glycerol dehydratase. libretexts.org

EPR spectroscopy studies support this mechanism. When but-3-ene-1,2-diol is incubated with the enzyme, EPR signals appear and disappear more slowly compared to the natural substrate, propane-1,2-diol. Experiments with deuterated isotopomers, specifically [1,1-²H₂]but-3-ene-1,2-diol, showed significantly different EPR spectra, indicating that the unpaired electron is strongly coupled to the C-1 position, consistent with the formation of the 1,2-dihydroxybut-3-en-1-yl radical. libretexts.org

| Parameter | Value | Significance |

| Inhibition Type | Competitive | The diol competes with the natural substrate for the active site. libretexts.org |

| Ki (Inhibition Constant) | 0.21 mM | Indicates the binding affinity of the inhibitor to the enzyme. libretexts.org |

| ki (Inactivation Rate Constant) | 5.0 x 10⁻² s⁻¹ | Quantifies the rate at which the enzyme is inactivated. libretexts.org |

| Key Intermediate | 1,2-dihydroxybut-3-en-1-yl radical | A stabilized allylic radical that interrupts the catalytic cycle. libretexts.org |

While direct studies on the electrochemical oxidation of but-3-ene-1,2-diol are limited, the mechanism can be inferred from systematic investigations of other butanediol isomers on non-noble metal oxide electrodes like Co₃O₄ in alkaline media. The reactivity of diols is highly dependent on the relative positions of the two hydroxyl groups.

The general findings suggest that the closer the two hydroxyl groups are, the higher the electrochemical reactivity and the lower the required anodic potential. The observed order of reactivity for butanediol isomers is: 1,2-butanediol > 2,3-butanediol (B46004) > 1,3-butanediol > 1,4-butanediol. This trend indicates that vicinal diols are more easily oxidized than those with more distant hydroxyl groups.

Based on these principles, the electrochemical oxidation of but-3-ene-1,2-diol, a vicinal diol, is expected to be relatively facile. The mechanism likely involves:

Adsorption : The diol adsorbs onto the surface of the electrode.

Dehydrogenation : The hydroxyl groups are successively dehydrogenated at the anode, forming adsorbed intermediates.

C-C Bond Cleavage : The proximity of the hydroxyl groups in a 1,2-diol facilitates the cleavage of the C1-C2 bond. Density functional theory (DFT) calculations on other butanediols show that the energy barrier for this cleavage is lower when the hydroxyl groups are closer together.

Formation of Products : Depending on the potential and reaction conditions, C-C bond cleavage can lead to smaller oxygenated products such as acetate, formate, and carbonate.

The presence of the C3-C4 double bond in but-3-ene-1,2-diol would likely influence the product distribution and may itself be susceptible to oxidation at higher potentials, but the initial and most favorable oxidation pathway is expected to involve the vicinal diol moiety.

| Butanediol Isomer | Relative Position of -OH Groups | Observed Reactivity | Energy Barrier for C-C Cleavage (Calculated for Co₃O₄) |

| 1,2-Butanediol | Vicinal (C1, C2) | Highest | 2.491 eV |

| 2,3-Butanediol | Vicinal (C2, C3) | High | 1.633 eV |

| 1,3-Butanediol | Separated (C1, C3) | Lower | 3.136 eV |

| 1,4-Butanediol | Separated (C1, C4) | Lowest | 3.393 eV |

Cyclization Reactions and Cyclic Derivative Formation

The 1,2-diol structure of but-3-ene-1,2-diol allows it to readily undergo cyclization reactions to form five-membered heterocyclic rings.

But-3-ene-1,2-diol, as a vicinal diol, is a suitable precursor for the synthesis of 4-vinyl-1,3-dioxolan-2-one, a cyclic organic carbonate. This transformation can be achieved through several pathways.

Reaction with Phosgene : A traditional but hazardous method involves reacting the diol with phosgene (COCl₂). The reaction proceeds via a chloroformate intermediate. The high reactivity of phosgene makes this an effective route, but its toxicity necessitates safer alternatives.

Transesterification : The reaction of the diol with a dialkyl carbonate, such as dimethyl carbonate (DMC), in the presence of a catalyst can yield the desired cyclic carbonate and an alcohol byproduct.

Direct Synthesis from CO₂ : Environmentally benign methods focus on the direct reaction of the diol with carbon dioxide (CO₂). Because this reaction is thermodynamically challenging and produces water as a byproduct, it requires a catalyst and often a dehydrating agent to drive the equilibrium toward the product. Various catalytic systems have been developed for this purpose, including:

Heterocyclic Carbenes : N-heterocyclic carbenes (NHCs) can catalyze the reaction of diols and CO₂ at atmospheric pressure in the presence of an alkyl halide.

Metal Catalysts : Catalysts like CeO₂ and Zn(OAc)₂ have been shown to be effective.

Organic Bases : Strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also promote the carboxylative cyclization of 1,2-diols with CO₂.

The general mechanism for the catalyzed reaction with CO₂ involves the activation of either the diol or the CO₂ molecule by the catalyst, followed by nucleophilic attack and subsequent intramolecular cyclization to form the five-membered carbonate ring with the elimination of water.

| Method | Carbonyl Source | Key Features | Catalyst Examples |

| Phosgenation | Phosgene (COCl₂) | High reactivity, proceeds via chloroformate intermediate, hazardous. | None required |

| Transesterification | Dialkyl Carbonate (e.g., DMC) | Reversible, requires removal of alcohol byproduct. | Basic or acidic catalysts |

| Direct Carboxylation | Carbon Dioxide (CO₂) | Environmentally friendly, thermodynamically limited, requires catalyst and dehydration. | N-heterocyclic carbenes, CeO₂, Zn(OAc)₂, DBU |

Mechanistic Insights into Cyclodehydration of Diols

The cyclodehydration of diols is a fundamental reaction for the synthesis of cyclic ethers. This process is typically catalyzed by acids, which facilitate the removal of a water molecule to form a stable cyclic structure. The mechanism of cyclodehydration generally proceeds via protonation of one of the hydroxyl groups, converting it into a good leaving group (water). The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group and displacing the water molecule to form the cyclic ether.

Heteropoly acids have been demonstrated to be effective catalysts for the cyclodehydration of various 1,n-diols, leading to the formation of cyclic ethers such as tetrahydrofuran, tetrahydropyran, and 1,4-dioxane nih.govwikimedia.org. The reaction conditions, including catalyst loading, temperature, and reaction time, significantly influence the yield of the cyclic ether wikimedia.org.

Theoretical studies on the cyclodehydration of unsaturated diols, such as 2-butene-1,4-diol (B106632), provide insights into the reaction mechanism. Quantum chemical calculations have been used to investigate the conversion of 2-butene-1,4-diol to 2,5-dihydrofuran. These studies suggest that the reaction can proceed through a concerted mechanism following protonation of the diol researchgate.net. The stability of different conformers of the diol can also play a crucial role in the reaction pathway researchgate.net. While a specific mechanistic study for but-3-ene-1,2-diol was not found, the principles derived from studies of similar diols are applicable. The presence of the double bond in but-3-ene-1,2-diol could influence the electronics of the molecule and potentially affect the rate and regioselectivity of the cyclization.

The general mechanism for the acid-catalyzed cyclodehydration of a diol can be summarized as follows:

Protonation: One of the hydroxyl groups is protonated by the acid catalyst to form an oxonium ion.

Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a carbocation intermediate. In some cases, this step may be concerted with the subsequent nucleophilic attack.

Intramolecular Nucleophilic Attack: The remaining hydroxyl group acts as a nucleophile and attacks the carbocation, forming a cyclic oxonium ion.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the cyclic oxonium ion to yield the final cyclic ether product and regenerate the acid catalyst.

Formation of Cyclic Acetals (e.g., 1,3-Dioxanes, 1,3-Dioxolanes) as Protecting Groups

Cyclic acetals, such as 1,3-dioxanes and 1,3-dioxolanes, are widely used as protecting groups for carbonyl compounds (aldehydes and ketones) in organic synthesis wikipedia.org. These protecting groups are stable under a variety of reaction conditions, particularly those involving nucleophiles and bases, and can be readily removed under acidic conditions organic-chemistry.org.

The formation of cyclic acetals involves the reaction of a carbonyl compound with a diol in the presence of an acid catalyst organic-chemistry.org. But-3-ene-1,2-diol, being a 1,2-diol, can react with aldehydes or ketones to form 1,3-dioxolanes. The reaction is reversible, and the removal of water is typically necessary to drive the equilibrium towards the formation of the acetal (B89532) organic-chemistry.org. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

The general mechanism for the formation of a 1,3-dioxolane from a ketone and but-3-ene-1,2-diol is as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of but-3-ene-1,2-diol attacks the protonated carbonyl carbon, forming a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other hydroxyl group of the original carbonyl.

Loss of Water: The protonated hydroxyl group leaves as a water molecule, generating a resonance-stabilized carbocation.

Intramolecular Ring Closure: The second hydroxyl group of the diol attacks the carbocation, forming the five-membered 1,3-dioxolane ring.

Deprotonation: A base removes the proton from the oxonium ion to yield the final acetal product and regenerate the acid catalyst.

Various Lewis and Brønsted acids can be used to catalyze this reaction, including toluenesulfonic acid and zirconium tetrachloride organic-chemistry.org. The choice of catalyst can influence the chemoselectivity of the reaction, allowing for the protection of aldehydes in the presence of ketones organic-chemistry.org.

The following table provides examples of catalysts used in the formation of cyclic acetals.

| Catalyst | Substrate Scope | Reference |

| Toluenesulfonic acid | Aldehydes and ketones with 1,2- and 1,3-diols | organic-chemistry.org |

| Zirconium tetrachloride (ZrCl₄) | Aldehydes and ketones (chemoselective for aldehydes) | organic-chemistry.org |

| N-bromosuccinimide (NBS) | Carbonyl compounds with 1,3-propanediol | organic-chemistry.org |

| Tetrabutylammonium tribromide | Aldehydes and ketones (chemoselective for aldehydes) | organic-chemistry.org |

Stereochemical Aspects of But-3-ene-1,2-diol Transformations

Influence of Catalysts on Diastereoselectivity and Enantioselectivity

Catalysts play a pivotal role in controlling the stereochemical outcome of chemical reactions, enabling the selective formation of a desired stereoisomer. In the context of transformations involving but-3-ene-1,2-diol, both diastereoselectivity and enantioselectivity can be influenced by the choice of catalyst.

Lewis acid catalysts are commonly employed to activate substrates and control stereoselectivity in a variety of reactions, including aldol reactions, Diels-Alder reactions, and ene reactions wikipedia.org. When a chiral Lewis acid is used, it can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other. Chiral diols, such as derivatives of BINOL and TADDOL, are frequently used as ligands for metal-based Lewis acids or as organocatalysts themselves to induce enantioselectivity nih.gov.

For reactions involving but-3-ene-1,2-diol, the presence of two stereocenters means that diastereoselectivity is also a key consideration. The relative orientation of the two hydroxyl groups can be controlled by the reaction conditions and the catalyst employed. For example, in the dihydroxylation of a corresponding alkene to form a diol, the choice of reagent can determine whether the syn or anti diol is formed.

Organocatalysis has emerged as a powerful tool for stereoselective synthesis. Chiral diol-based catalysts can activate substrates through hydrogen bonding and other non-covalent interactions, creating a chiral pocket that directs the approach of the reagent nih.govrsc.org. For instance, chiral benzazaborole catalysts have been used for the enantioselective sulfonylation of meso-1,2-diols rsc.org. Such strategies could be applied to reactions of but-3-ene-1,2-diol to achieve high levels of stereocontrol.

The following table summarizes different types of catalysts and their potential influence on the stereoselectivity of reactions involving diols.

| Catalyst Type | Mode of Action | Potential Application for But-3-ene-1,2-diol |

| Chiral Lewis Acids | Coordination to substrate, creating a chiral environment. | Enantioselective additions, cycloadditions, etc. |

| Chiral Diol-Based Organocatalysts | Activation through hydrogen bonding and other non-covalent interactions. | Enantioselective acylation, alkylation, etc. |

| Transition Metal Catalysts with Chiral Ligands | Formation of chiral metal complexes that catalyze the reaction. | Asymmetric hydrogenation, oxidation, etc. |

Investigation of Chiral Diol Derivatives

Chiral diols are valuable building blocks in organic synthesis, serving as precursors to a wide range of chiral molecules and as ligands in asymmetric catalysis. The investigation of chiral derivatives of but-3-ene-1,2-diol has focused on their synthesis and application in stereoselective transformations.

An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol has been developed, providing access to this versatile chiral synthon in high enantiomeric excess nih.gov. This enantiomerically enriched diol can be used in subsequent reactions to generate other chiral molecules. For example, it has been employed in highly selective Heck reactions nih.gov.

Naturally occurring chiral monoterpenes, such as α-pinene, have been used as starting materials for the synthesis of chiral aminodiols. These aminodiols, which can be considered derivatives of but-3-ene-1,2-diol if the terpene scaffold is disregarded, have been investigated as chiral ligands in the asymmetric addition of diethylzinc to aldehydes mdpi.com. The stereochemical outcome of these reactions is often dependent on the structure of the chiral ligand.

Furthermore, a library of pinane-based 2-amino-1,3-diols has been synthesized in a stereoselective manner. These compounds were prepared from isopinocarveol, which is derived from (-)-α-pinene, through a stereoselective aminohydroxylation process nih.gov. The resulting chiral aminodiols underwent regioselective ring closure reactions, demonstrating the utility of these chiral diol derivatives in the synthesis of complex heterocyclic structures nih.gov.

The synthesis of all possible stereoisomers of aliphatic, vicinal diols has been achieved using a two-step enzyme-catalyzed cascade. This method, which employs lyases and oxidoreductases, allows for the production of chiral diols with high isomeric purity researchgate.net. Such enzymatic approaches could potentially be applied to the synthesis of enantiomerically pure but-3-ene-1,2-diol.

The investigation of these chiral derivatives is crucial for expanding the toolbox of chiral building blocks available to synthetic chemists and for the development of new asymmetric catalytic systems.

Computational Chemistry and Spectroscopic Analysis of But 3 Ene 1,2 Diol and Its Acetates

Computational Studies

Computational chemistry offers profound insights into the reactivity and structural nuances of molecules. Through the application of quantum mechanical methods, it is possible to model reaction pathways and predict molecular geometries, thereby complementing experimental findings.

Detailed Mechanistic and Computational Analyses in Synthesis of But-3-ene-1,2-diol

The synthesis of vicinal diols from alkenes is a cornerstone of organic chemistry, with methods such as dihydroxylation providing a direct route to these valuable compounds. The formation of but-3-ene-1,2-diol from 1,3-butadiene (B125203) can be achieved through processes like catalytic dihydroxylation. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of such transformations.

One key synthetic route is the platinum-catalyzed enantioselective diboration of 1,3-dienes, followed by oxidation to the corresponding diol. DFT studies have shed light on the initial steps of this process, suggesting that the reaction proceeds via oxidative addition of the diboron reagent to the metal center, followed by a migratory insertion of the terminal alkene into the platinum-boron bond. This insertion is thought to proceed through an unusual elementary reaction that forms a stable η³-allyl platinum complex, with the rotation of the terminal alkene occurring concurrently to allow for π-bonding with the adjacent double bond in the transition state.

Another fundamental approach to diol synthesis is the osmium-catalyzed dihydroxylation. While specific DFT studies on the dihydroxylation of 1,3-butadiene to but-3-ene-1,2-diol are not extensively detailed in readily available literature, the general mechanism is well-understood through computational models of similar olefins. The reaction is believed to proceed through a concerted [3+2] cycloaddition of osmium tetroxide to the double bond, forming an osmate ester intermediate. Subsequent hydrolysis then yields the cis-diol. DFT calculations on related systems have been crucial in confirming the concerted nature of this cycloaddition and in evaluating the energetics of the transition state.

Furthermore, computational studies on the polymerization of 1,3-butadiene catalyzed by Ziegler-Natta systems have provided insights into the initial coordination of the diene. These studies indicate that the coordination of 1,3-butadiene in its trans-form to the catalytic center is energetically more favorable than the cis-form by approximately 11 kJ/mol. However, the subsequent insertion step has a lower activation energy for the cis-isomer, highlighting the complex interplay of factors that govern the reaction pathway.

Rationalization of Diastereoselectivity in Diol Derivatives via Computational Methods

The stereochemical outcome of dihydroxylation reactions is of paramount importance, particularly in the synthesis of chiral molecules. Computational methods have been employed to rationalize the diastereoselectivity observed in the formation of diol derivatives.

In reactions like the Sharpless asymmetric dihydroxylation, the diastereoselectivity is guided by the chiral ligand attached to the osmium catalyst. Molecular dynamics and DFT calculations on model systems have been used to understand the interactions between the substrate, the chiral ligand, and the osmium center in the transition state. These studies have revealed that non-covalent interactions, such as π-π stacking between aromatic groups on the substrate and the ligand, can play a crucial role in dictating the facial selectivity of the dihydroxylation.

For the synthesis of but-3-ene-1,2-diol derivatives, the stereochemistry of the final product is determined by the face of the double bond that is attacked by the oxidizing agent. Computational models can predict the most likely trajectory of attack by calculating the energies of the different possible transition states. For substrates with existing stereocenters, these models can help to explain the directing effects of these groups on the incoming reagent, thereby rationalizing the observed diastereoselectivity.

Conformational Analysis of Diols and Related Acetate (B1210297) Structures

The three-dimensional structure and conformational preferences of but-3-ene-1,2-diol and its acetates are critical to understanding their reactivity and physical properties. DFT calculations are a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers.

Studies on related small diols, such as butane-2,3-diol, have shown that the conformational landscape is governed by a delicate balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding. For vicinal diols, the gauche conformation around the C-C bond bearing the hydroxyl groups is often favored due to the formation of an intramolecular hydrogen bond between the two hydroxyls. This interaction stabilizes the gauche conformer relative to the anti conformer.

For but-3-ene-1,2-diol, the presence of the vinyl group introduces additional conformational possibilities around the C2-C3 single bond. DFT calculations can be used to determine the relative energies of the different rotamers and predict the most stable conformations in the gas phase and in solution.

Upon acetylation of the hydroxyl groups, the possibility of intramolecular hydrogen bonding is removed. The conformational preferences of the resulting diacetate will then be primarily dictated by steric and dipolar interactions between the acetate groups and the rest of the molecule. Computational analysis can predict the preferred orientations of the acetate groups to minimize these unfavorable interactions.

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive picture of the molecular structure of but-3-ene-1,2-diol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of but-3-ene-1,2-diol displays characteristic signals for the vinyl protons, the methine proton, the methylene protons, and the hydroxyl protons. The vinyl protons typically appear as a complex multiplet in the range of 5-6 ppm. The methine proton adjacent to a hydroxyl group and the vinyl group would be expected around 4-4.5 ppm, while the methylene protons adjacent to a hydroxyl group would likely resonate between 3.5 and 4.0 ppm. The hydroxyl protons will appear as broad singlets, with their chemical shift being dependent on concentration and solvent.

For the diacetate derivative, the signals for the methine and methylene protons would be shifted downfield due to the deshielding effect of the acetyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For but-3-ene-1,2-diol, four distinct signals are expected. The olefinic carbons would appear in the range of 115-140 ppm. The carbon atoms bearing the hydroxyl groups would resonate between 60 and 80 ppm. In the diacetate, the carbonyl carbons of the acetyl groups would introduce signals around 170 ppm, and the methyl carbons would appear around 20-25 ppm. The carbons attached to the acetate oxygen would be shifted slightly downfield compared to the diol.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity within the molecule.

COSY: A COSY spectrum of but-3-ene-1,2-diol would show correlations between the vinyl protons, between the vinyl protons and the adjacent methine proton, and between the methine proton and the adjacent methylene protons.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

Interactive Data Table: Predicted NMR Data for But-3-ene-1,2-diol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| H-1 | ~3.5-3.7 (m) | ~65-70 | H-2 | C-2, C-3 |

| H-2 | ~4.0-4.3 (m) | ~70-75 | H-1, H-3 | C-1, C-3, C-4 |

| H-3 | ~5.7-6.0 (m) | ~135-140 | H-2, H-4 | C-2, C-4 |

| H-4 | ~5.1-5.4 (m) | ~115-120 | H-3 | C-2, C-3 |

Mass Spectrometry (MS, LC-MS/MS, HRMS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For but-3-ene-1,2-diol, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 88, corresponding to its molecular weight. Common fragmentation pathways would involve the loss of water (m/z 70), a hydroxymethyl radical (m/z 57), or other small neutral molecules.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₄H₈O₂).

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of more complex mixtures and for obtaining detailed structural information. In LC-MS/MS, the molecular ion is isolated and then fragmented, and the resulting fragment ions are analyzed. This can provide valuable information about the connectivity of the molecule.

For the acetate derivatives of but-3-ene-1,2-diol, the mass spectra would show a higher molecular ion peak corresponding to the addition of one or two acetyl groups. Fragmentation would likely involve the loss of acetic acid (60 Da) or ketene (42 Da).

Interactive Data Table: Mass Spectrometry Data for But-3-ene-1,2-diol

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| But-3-ene-1,2-diol | C₄H₈O₂ | 88.11 | 88 (M⁺), 70, 57, 43 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important analytical technique used to identify functional groups present in a molecule. The IR spectrum of but-3-ene-1,2-diol and its acetates reveals characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within these molecules.

For but-3-ene-1,2-diol, the presence of hydroxyl (-OH) and vinyl (C=C) groups gives rise to distinct peaks. The hydroxyl group is typically observed as a broad and strong absorption band in the region of 3200-3600 cm⁻¹, resulting from O-H stretching vibrations and intermolecular hydrogen bonding. The C=C stretching vibration of the vinyl group appears in the 1640-1680 cm⁻¹ region. Additionally, stretching vibrations for the =C-H bond of the alkene are expected at wavenumbers slightly above 3000 cm⁻¹, while the sp³ C-H stretches appear just below 3000 cm⁻¹. nih.gov

Upon acetylation of but-3-ene-1,2-diol to form its acetate derivatives, such as but-3-ene-1,2-diyl diacetate, the IR spectrum changes significantly. The broad O-H stretching band disappears and is replaced by strong absorption bands characteristic of the ester functional group. A prominent C=O stretching vibration for the ester group is typically observed in the range of 1730-1750 cm⁻¹. researchgate.netresearchgate.netredalyc.org Furthermore, the C-O stretching vibrations of the ester group will introduce new bands in the 1000-1300 cm⁻¹ region. researchgate.net The characteristic absorptions of the vinyl group (C=C and =C-H stretching) are expected to remain in the spectrum of the acetates.

Table 1: Characteristic Infrared Absorption Bands for But-3-ene-1,2-diol and its Acetates

| Functional Group | Vibrational Mode | But-3-ene-1,2-diol (cm⁻¹) | But-3-ene-1,2-diyl diacetate (cm⁻¹) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad, strong) | Absent |

| Carbonyl (C=O) | C=O Stretch | Absent | 1730-1750 (strong) |

| Alkene (C=C) | C=C Stretch | 1640-1680 (medium) | 1640-1680 (medium) |

| Vinyl C-H | =C-H Stretch | ~3010-3095 (medium) | ~3010-3095 (medium) |

| Alkyl C-H | -C-H Stretch | ~2850-2960 (medium) | ~2850-2960 (medium) |

| Ester C-O | C-O Stretch | Absent | 1000-1300 (strong) |

Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for the separation, identification, and quantification of components in a mixture, making them indispensable for assessing the purity of but-3-ene-1,2-diol and its acetates. For chiral molecules like but-3-ene-1,2-diol, chiral chromatography is essential for separating the enantiomers and determining the enantiomeric purity. nih.govacs.org

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak columns), are commonly used for the resolution of chiral diols and related compounds. researchgate.netnih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Normal-phase HPLC is often employed for the chiral separation of diols. researchgate.net The mobile phase typically consists of a non-polar solvent like hexane or heptane, with a polar modifier such as an alcohol (e.g., isopropanol, ethanol) to modulate the retention and resolution of the enantiomers. nih.gov UPLC, with its use of smaller particle size columns, offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. diva-portal.org

The purity of but-3-ene-1,2-diol and its acetates can be assessed by detecting any impurities present in the sample. A diode array detector (DAD) or a UV detector can be used if the compounds or impurities have a chromophore. For compounds with low UV absorption, such as but-3-ene-1,2-diol, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be employed. researchgate.net

Table 2: Representative Chromatographic Conditions for Chiral Analysis of Diols

| Parameter | HPLC | UPLC |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak AD-H, ChiraSpher) acs.orgsigmaaldrich.com | Chiral Stationary Phase with sub-2 µm particles |

| Mobile Phase | n-Hexane/Isopropanol mixture nih.gov | Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 0.6 mL/min |

| Detection | UV, ELSD, MS researchgate.net | UV, MS |

| Column Temperature | Ambient or controlled (e.g., 25°C) nih.gov | Controlled (e.g., 40°C) |

Optical Rotation Measurements for Chiral Purity

Optical rotation is a fundamental property of chiral molecules and is a critical parameter for assessing the chiral purity of enantiomerically enriched samples of but-3-ene-1,2-diol and its derivatives. Chiral compounds have the ability to rotate the plane of polarized light, and this property is measured using a polarimeter. The extent and direction of rotation are unique for each enantiomer of a chiral compound under specific conditions.

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is calculated from the observed rotation, α, using the following formula:

[α] = α / (l × c)

where 'l' is the path length of the polarimeter cell in decimeters (dm), and 'c' is the concentration of the sample in grams per milliliter (g/mL). The specific rotation is typically reported with the temperature (T) and the wavelength (λ) of the light used, usually the sodium D-line (589 nm), in the format [α]Tλ.

For a pair of enantiomers, such as (R)- and (S)-but-3-ene-1,2-diol, they will rotate the plane of polarized light by the same magnitude but in opposite directions. The (S)-enantiomer of but-3-ene-1,2-diol is commercially available, indicating its optical activity has been characterized. chemsrc.com The measurement of optical rotation is a direct method to determine the enantiomeric excess (ee) of a sample, which is a measure of the excess of one enantiomer over the other.

It is important to note that the specific rotation of a compound can be significantly influenced by factors such as the solvent, temperature, and the conformation of the molecule in solution. For molecules like 3-substituted 1-butenes, the optical rotation can show a remarkable dependence on the torsional angle of the carbon backbone. researchgate.net

Table 3: Principles of Optical Rotation for Chiral Purity Assessment | Parameter | Description | | :--- | :--- | | Chirality | A molecule that is non-superimposable on its mirror image is chiral and will exhibit optical activity. | | Enantiomers | A pair of non-superimposable mirror-image molecules. | | Specific Rotation ([α]) | A standardized measure of the optical rotation of a chiral compound. | | Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, calculated as: ee (%) = (|[α]sample| / |[α]pure enantiomer|) × 100. | | Measurement Conditions | Specific rotation values are dependent on solvent, temperature, concentration, and wavelength of light. |

Applications in Advanced Organic Synthesis

Precursors for Complex Organic Molecules

But-3-ene-1,2-diol is a valuable precursor for the synthesis of a variety of complex organic molecules due to its bifunctional nature. The presence of both hydroxyl and vinyl groups allows for sequential or domino reactions to construct intricate molecular architectures. For instance, the diol functionality can be protected, allowing for selective manipulation of the double bond, or the alkene can undergo reactions such as epoxidation or dihydroxylation to introduce further stereocenters.

The enantiomerically pure forms of but-3-ene-1,2-diol are particularly attractive starting materials for the synthesis of complex natural products and other biologically active molecules. researchgate.net These chiral building blocks provide a strategic advantage in total synthesis by introducing defined stereochemistry at an early stage, thus avoiding challenging and often low-yielding resolution steps later in the synthetic sequence.

Building Blocks in the Synthesis of Pharmaceuticals and Agrochemicals

The structural motifs accessible from but-3-ene-1,2-diol are prevalent in numerous pharmaceutical and agrochemical compounds. Its ability to be transformed into chiral epoxides and carboxylic acids makes it a valuable starting material. biosynth.com The vicinal diol moiety is a key feature in many biologically active molecules, and the but-3-ene-1,2-diol framework provides a straightforward entry to these structures.

The incorporation of fluoroalkyl groups into pharmaceutical molecules can significantly enhance their metabolic stability, lipophilicity, and electron-withdrawing properties. researchgate.net Synthetic methodologies involving but-3-ene-1,2-diol can be adapted to introduce such fluorinated moieties, leading to the development of novel drug candidates with improved pharmacokinetic profiles. Dithiocarbamates, which are present in various bioactive compounds and have applications in the pharmaceutical and agrochemical industries, can also be synthesized using strategies that may involve derivatives of but-3-ene-1,2-diol. researchgate.net

Intermediates in Polymer and Resin Production

Potential in the Development of Biosensors and Biomedical Devices

The functional groups of but-3-ene-1,2-diol and its derivatives make them suitable for surface modification of materials used in biosensors and biomedical devices. The hydroxyl groups can be used to attach the molecule to a solid support, while the alkene can be functionalized with biomolecules or other signaling moieties. Although specific applications of "Acetic acid;but-3-ene-1,2-diol" in this area are not documented, the general principles of surface chemistry suggest its potential utility.

Utility in the Synthesis of Chiral Building Blocks and Chiral Auxiliaries

One of the most significant applications of but-3-ene-1,2-diol is in the realm of asymmetric synthesis. biosynth.com Both the (R)- and (S)-enantiomers of but-3-ene-1,2-diol are commercially available and serve as valuable chiral building blocks for the synthesis of enantiomerically pure compounds. scbt.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The chiral diol structure of but-3-ene-1,2-diol makes it a potential candidate for the development of novel chiral auxiliaries. For example, it can be converted into a chiral acetal (B89532) or ketal, which can then direct the stereoselective functionalization of an attached molecule. The auxiliary can subsequently be removed and potentially recycled. sigmaaldrich.com

Versatility in Generating Diverse Functionalized Derivatives